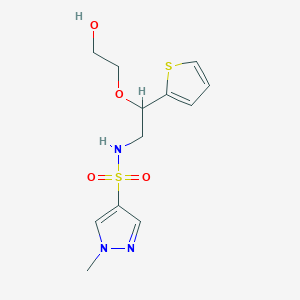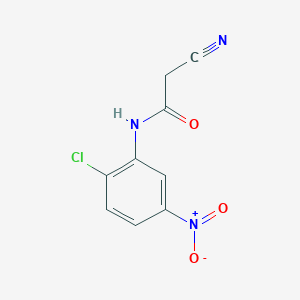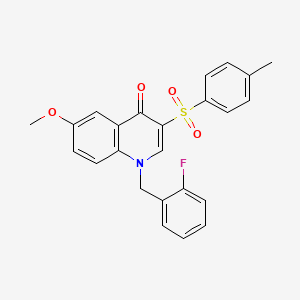
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and characterized for potential applications across a broad spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) explored the synthesis of novel sulfonamide derivatives and evaluated their biological activities. These compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, a known NSAID (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. These compounds exhibited high antibacterial activities, highlighting the potential of sulfonamide derivatives in addressing microbial resistance (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism was demonstrated in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study showcased the potential of microbial-based systems in generating significant amounts of mammalian metabolites for structural characterization and clinical investigations, underscoring the relevance of sulfonamide derivatives in drug development and metabolic studies (M. Zmijewski et al., 2006).
Carbonic Anhydrase Inhibitory Activities
Sulfonamides have also been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are critical for various physiological processes. A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and evaluated their cytotoxic activities and carbonic anhydrase inhibitory effects, finding compounds with superior CA inhibitory activity compared to acetazolamide (K. Kucukoglu et al., 2016).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSBARBLBCUYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)


![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

